

An In-depth Technical Guide to 4-Phenylpyridine (CAS 939-23-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Phenylpyridine

Cat. No.: B135609

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Information

4-Phenylpyridine, with the CAS number 939-23-1, is an aromatic heterocyclic organic compound. It consists of a pyridine ring substituted with a phenyl group at the 4-position. This compound serves as a versatile building block in organic synthesis and has garnered significant interest in medicinal chemistry and materials science. Its unique electronic properties and biological activity make it a valuable tool for researchers.

Chemical Structure and Identifiers

Identifier	Value
IUPAC Name	4-phenylpyridine
CAS Number	939-23-1
Molecular Formula	C ₁₁ H ₉ N
Molecular Weight	155.20 g/mol [1]
InChI	InChI=1S/C11H9N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-9H
InChIKey	JVZRCNQLWOELDU-UHFFFAOYSA-N
SMILES	c1ccc(cc1)c2ccncc2
Synonyms	4-Azabiphenyl, p-Phenylpyridine, gamma-Phenylpyridine

Physicochemical Properties

The physicochemical properties of **4-Phenylpyridine** are crucial for its handling, storage, and application in various experimental setups.

Property	Value
Appearance	Light yellow to beige crystalline powder
Melting Point	77-78 °C [2]
Boiling Point	281 °C at 760 mmHg [2]
Solubility	Soluble in chloroform and methanol. Limited solubility in water.
pKa	5.45 ± 0.10 (Predicted)
LogP	2.59 [2]

Safety and Handling

Appropriate safety precautions are essential when working with **4-Phenylpyridine**.

Hazard Statement	Precautionary Statement
Causes skin irritation.	Wear protective gloves/protective clothing/eye protection/face protection.
Causes serious eye irritation.	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritation.	Avoid breathing dust/fume/gas/mist/vapors/spray.
Use only outdoors or in a well-ventilated area.	

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Applications in Research and Development

4-Phenylpyridine is a versatile molecule with applications spanning several areas of chemical and biological research.

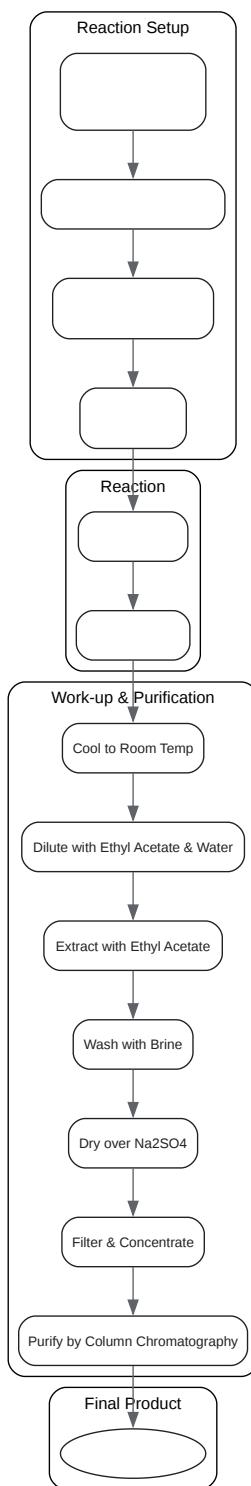
- Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.^[3] Its structure is a scaffold in the development of drugs targeting specific biological pathways.^[3]
- Biological Research: It is utilized as a research tool for studying mitochondrial function.^[3] Notably, it is an inhibitor of mitochondrial complex I, making it valuable for investigating cellular respiration and energy metabolism.^[3]
- Chemical Synthesis: As a building block, it participates in a wide range of organic reactions to create more complex molecules for applications in pharmaceuticals, agrochemicals, and specialty chemicals.^[3]
- Organocatalysis: **4-Phenylpyridine** and its derivatives have been shown to act as organocatalysts in reactions such as the borylation of aryl halides.

Experimental Protocols

Synthesis of 4-Phenylpyridine via Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to synthesize **4-Phenylpyridine** from 4-chloropyridine and phenylboronic acid.

Materials:


- 4-Chloropyridine
- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane
- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a round-bottom flask, combine 4-chloropyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

- Catalyst and Ligand Addition: Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) to the flask.
- Solvent Addition: Add 1,4-dioxane and degassed water (typically in a 4:1 ratio) to the flask via syringe.
- Reaction: Stir the mixture at a reflux temperature (around 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate.
- Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Experimental Workflow: Suzuki-Miyaura Synthesis of 4-Phenylpyridine

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Phenylpyridine** via Suzuki-Miyaura coupling.

Biological Activity: Inhibition of Mitochondrial Complex I

4-Phenylpyridine is a known inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.^[3] This inhibition disrupts the flow of electrons, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).

The mechanism of inhibition is thought to involve the binding of **4-phenylpyridine** to the quinone-binding site of Complex I, thereby blocking the transfer of electrons from NADH to ubiquinone. This action is similar to that of other well-known Complex I inhibitors like rotenone and MPP⁺ (1-methyl-4-phenylpyridinium), the toxic metabolite of MPTP.^{[4][5][6][7]}

Caption: Inhibition of mitochondrial Complex I by **4-Phenylpyridine** disrupts the electron transport chain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: Showing metabocard for 4-Phenylpyridine (HMDB0033123) [hmdb.ca]
- 2. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Studies on the characterization of the inhibitory mechanism of 4'-alkylated 1-methyl-4-phenylpyridinium and phenylpyridine analogues in mitochondria and electron transport particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of complex I by hydrophobic analogues of N-methyl-4-phenylpyridinium (MPP⁺) and the use of an ion-selective electrode to measure their accumulation by mitochondria and electron-transport particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 6. Irreversible inhibition of mitochondrial complex I by 1-methyl-4-phenylpyridinium: evidence for free radical involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of mitochondrial respiration by analogs of 4-phenylpyridine and 1-methyl-4-phenylpyridinium cation (MPP+), the neurotoxic metabolite of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Phenylpyridine (CAS 939-23-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135609#4-phenylpyridine-cas-939-23-1-basic-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com